REACTION_CXSMILES
|
[N+](=[CH:3][C:4](=[O:9])[CH2:5][CH2:6][CH:7]=[CH2:8])=[N-].[C:10]([OH:13])(=[O:12])[CH3:11]>>[C:10]([O:13][CH2:3][C:4](=[O:9])[CH2:5][CH2:6][CH:7]=[CH2:8])(=[O:12])[CH3:11]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(CCC=C)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with 3×50 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous magnesium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(CCC=C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |